2-ethoxy-N-{3-[6-(piperidin-1-yl)pyridazin-3-yl]phenyl}-5-(propan-2-yl)benzene-1-sulfonamide
Overview
Description
2-ethoxy-N-{3-[6-(piperidin-1-yl)pyridazin-3-yl]phenyl}-5-(propan-2-yl)benzene-1-sulfonamide is a complex organic compound that belongs to the class of sulfonamides. This compound is characterized by the presence of a sulfonamide group attached to a benzene ring, which is further substituted with ethoxy, piperidinyl, and pyridazinyl groups. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including medicinal chemistry and pharmacology.
Preparation Methods
The synthesis of 2-ethoxy-N-{3-[6-(piperidin-1-yl)pyridazin-3-yl]phenyl}-5-(propan-2-yl)benzene-1-sulfonamide involves multiple steps, starting from readily available starting materials. The general synthetic route includes the following steps:
Formation of the Pyridazinyl Intermediate: The synthesis begins with the formation of the pyridazinyl intermediate.
Introduction of the Piperidinyl Group: The piperidinyl group is introduced through a nucleophilic substitution reaction, where the pyridazinyl intermediate reacts with piperidine under basic conditions.
Formation of the Sulfonamide Group: The sulfonamide group is formed by reacting the benzene ring with sulfonyl chloride in the presence of a base, such as triethylamine.
Final Assembly: The final step involves the coupling of the ethoxy and propan-2-yl groups to the benzene ring, completing the synthesis of the target compound.
Industrial production methods for this compound would involve scaling up these reactions, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Chemical Reactions Analysis
2-ethoxy-N-{3-[6-(piperidin-1-yl)pyridazin-3-yl]phenyl}-5-(propan-2-yl)benzene-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidinyl and ethoxy groups.
Reduction: Reduction reactions can occur at the sulfonamide group, converting it to the corresponding amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzene ring.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the piperidinyl group can lead to the formation of a ketone, while reduction of the sulfonamide group can yield an amine .
Scientific Research Applications
2-ethoxy-N-{3-[6-(piperidin-1-yl)pyridazin-3-yl]phenyl}-5-(propan-2-yl)benzene-1-sulfonamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-ethoxy-N-{3-[6-(piperidin-1-yl)pyridazin-3-yl]phenyl}-5-(propan-2-yl)benzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its pharmacological effects . For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to its anticancer properties .
Comparison with Similar Compounds
2-ethoxy-N-{3-[6-(piperidin-1-yl)pyridazin-3-yl]phenyl}-5-(propan-2-yl)benzene-1-sulfonamide can be compared with other similar compounds, such as:
Pyridazinone Derivatives: These compounds share the pyridazinone core structure and exhibit similar pharmacological activities.
Sulfonamide Derivatives: These compounds contain the sulfonamide group and are known for their antimicrobial properties.
The uniqueness of this compound lies in its specific combination of functional groups, which contribute to its diverse biological activities and potential therapeutic applications.
Properties
IUPAC Name |
2-ethoxy-N-[3-(6-piperidin-1-ylpyridazin-3-yl)phenyl]-5-propan-2-ylbenzenesulfonamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H32N4O3S/c1-4-33-24-13-11-20(19(2)3)18-25(24)34(31,32)29-22-10-8-9-21(17-22)23-12-14-26(28-27-23)30-15-6-5-7-16-30/h8-14,17-19,29H,4-7,15-16H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANSMVHYTPDQJOB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(C)C)S(=O)(=O)NC2=CC=CC(=C2)C3=NN=C(C=C3)N4CCCCC4 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H32N4O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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